5-Methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-Methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole and pyrimidine ring. Its structure includes a methyl group at position 5, a phenyl group at position 3, and a sulfanyl (-S-) group at position 7 linked to a 4-methylbenzyl substituent (Fig. 1). The sulfanyl group enhances chemical reactivity and biological activity by enabling hydrogen bonding and thiol-mediated interactions with biological targets . Its synthesis typically involves cyclization reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, optimized under microwave-assisted or solvent-free conditions to improve yield and selectivity .
Properties
IUPAC Name |
5-methyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-8-10-17(11-9-15)14-25-20-12-16(2)23-21-19(13-22-24(20)21)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFGYWDKYEVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds without the need for catalysts and is carried out in boiling dimethylformamide (DMF) to yield 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions. This transformation is critical for modulating biological activity and solubility.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | 7-[(4-Methylbenzyl)sulfinyl] derivative | 85% | |
| mCPBA (1.2 eq) | CH₂Cl₂, 0°C → RT, 2 hr | 7-[(4-Methylbenzyl)sulfonyl] derivative | 78% |
Mechanistic Insights :
-
H₂O₂ in acetic acid generates electrophilic oxygen species for sulfoxide formation.
-
mCPBA facilitates a two-electron oxidation pathway to sulfones .
Nucleophilic Substitution at the Sulfanyl Group
The benzylsulfanyl moiety can participate in nucleophilic displacement reactions, particularly under basic or radical conditions.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Target compound | NaSH | DMF, 100°C, 12 hr | 7-Mercapto derivative | 62% | |
| Target compound | Benzylamine | CuI, DIPEA, DMSO, 120°C | 7-(Benzylamino) derivative | 45% |
Key Observations :
-
Steric hindrance from the 4-methylbenzyl group reduces reaction rates compared to smaller substituents .
Electrophilic Aromatic Substitution (EAS)
| Reaction | Reagent | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Phenyl (C-3) | 3-(4-Nitrophenyl) derivative | 70% | |
| Bromination | Br₂, FeBr₃ | Phenyl (C-3) | 3-(4-Bromophenyl) derivative | 65% |
Regioselectivity :
Electrophiles preferentially attack the para position of the C-3 phenyl group due to steric shielding at the ortho positions .
Cross-Coupling Reactions
The C-2 position of the pyrazolo[1,5-a]pyrimidine core is amenable to palladium-catalyzed cross-coupling if functionalized with a halogen.
Synthetic Utility :
Halogenation at C-2 is achieved using NBS or NCS under radical initiation .
Coordination Chemistry
The nitrogen-rich core acts as a ligand for transition metals, enabling applications in catalysis or bioimaging.
| Metal Salt | Conditions | Complex Formed | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 2 hr | [Cu(Core)₂(NO₃)₂] | Catalysis | |
| RuCl₃ | EtOH, reflux, 6 hr | [Ru(Core)(η⁶-C₆H₆)Cl]⁺ | Photoluminescence |
Structural Confirmation :
Single-crystal XRD and UV-vis spectroscopy validate octahedral geometry in Cu(II) complexes .
Functional Group Interconversion
The methyl group at position 5 can be oxidized to a carboxylic acid under strong conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 8 hr | 5-Carboxylic acid derivative | 58% | |
| SeO₂, dioxane | Reflux, 12 hr | 5-Formyl derivative | 40% |
Challenges :
Over-oxidation to CO₂ is a competing pathway, requiring strict temperature control .
Scientific Research Applications
Biological Activities
The biological activities of 5-Methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine have been investigated in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases linked to cell proliferation and survival pathways.
Antimicrobial Properties
The compound has displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines in cell cultures, suggesting its use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal explored the effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of derivatives of pyrazolo[1,5-a]pyrimidines, including our compound of interest. The research found that it effectively inhibited the growth of resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-Methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations :
- Sulfanyl vs. Thiol : The sulfanyl group in the target compound offers superior stability compared to free thiols (e.g., 2-Ethyl-3-(4-fluorophenyl)-...-7-thiol), which are prone to oxidation .
- Halogen Effects : Chloro or fluoro substituents (e.g., 4-ClBz or 4-FPh) enhance electronegativity and binding affinity but may reduce metabolic stability due to higher molecular weight .
- Piperazine/Pyridine Moieties : These substituents (e.g., in 1-{2-Me-3-Ph-...-piperazine) improve solubility and enable interactions with charged residues in enzyme active sites .
Pharmacological Activity
- Anticancer Activity : The target compound’s methylbenzyl-sulfanyl group shows moderate cytotoxicity against MCF-7 (IC₅₀ = 12 µM) and HeLa (IC₅₀ = 18 µM) cell lines, comparable to 7-[(4-ClBz)-S] derivatives (IC₅₀ = 10–15 µM) but less potent than piperazine-linked analogs (IC₅₀ = 3–5 µM) due to the latter’s enhanced DNA intercalation .
- Enzyme Inhibition : The sulfanyl group confers selective inhibition of Pim-1 kinase (IC₅₀ = 45 nM), outperforming acetamide derivatives (IC₅₀ = 120 nM) but lagging behind trifluoromethyl-containing analogs (IC₅₀ = 8 nM) due to the latter’s stronger hydrophobic interactions .
- Antimicrobial Activity : The compound exhibits broad-spectrum activity against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL), similar to 7-hydroxypyrazolo[1,5-a]pyrimidines but less effective than triazine-fused derivatives (MIC = 2–4 µg/mL) .
Physicochemical Properties
| Property | Target Compound | 7-[(4-ClBz)-S] Derivative | Piperazine-Linked Analog |
|---|---|---|---|
| LogP | 3.2 | 3.8 | 2.1 |
| Solubility (mg/mL) | 0.15 | 0.08 | 1.2 |
| Metabolic Stability (t₁/₂) | 45 min | 30 min | 120 min |
Insights : The target compound’s moderate LogP balances membrane permeability and solubility, while piperazine derivatives excel in solubility due to ionizable nitrogen atoms .
Biological Activity
5-Methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H20N4S |
| Molecular Weight | 344.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is through the reaction of appropriate pyrazole derivatives with sulfanyl-containing reagents. The synthetic pathway often includes the formation of the pyrazolo-pyrimidine core followed by functionalization with the methylbenzylsulfanyl group.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cell proliferation and survival pathways. A study demonstrated that compounds in this class inhibited cancer cell growth with IC50 values ranging from 0.1 to 5 µM across different cell lines, suggesting a promising therapeutic potential against multiple cancer types .
Antimicrobial Activity
In addition to anticancer properties, this compound has displayed antimicrobial activity. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study found that several derivatives exhibited IC50 values below 2 µM, demonstrating significant cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. Results indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.21 µM to 10 µM .
Q & A
Q. What are the established synthetic routes for 5-Methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at position 7 of the pyrazolo[1,5-a]pyrimidine core. A common approach involves reacting a halogenated precursor (e.g., 7-bromo derivative) with 4-methylbenzylthiol under basic conditions. For example, describes analogous reactions using silylformamidine derivatives in benzene, followed by crystallization from hexane . highlights reflux conditions in pyridine for coupling reactions, achieving yields of 62–70% for related thioether derivatives . Key Steps :
- Activation of the pyrimidine core at position 7.
- Thiol nucleophile introduction under inert atmosphere.
- Purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : 1H/13C NMR and HRMS (ESI) are critical. and provide NMR data (e.g., δ 2.35 ppm for methyl groups, aromatic protons at δ 7.2–8.1 ppm) and HRMS confirmation (e.g., [M+H]+ calcd/found: 254.1042/254.1039) . IR spectroscopy (e.g., ν 1650 cm⁻¹ for C=N stretching) and elemental analysis (C, H, N content) are also used to verify purity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow guidelines for pyrazolo[1,5-a]pyrimidines:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact () .
- Work in a fume hood due to potential toxicity of intermediates (e.g., thiols).
- Store in airtight containers at room temperature, away from ignition sources () .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. and emphasize using reaction path searches to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . For example:
- Simulate nucleophilic attack energetics at position 7.
- Screen solvents computationally (e.g., benzene vs. DMF) for yield improvement.
Q. What strategies resolve contradictions in reported biological activity data for analogs?
- Methodological Answer : Compare structural analogs (e.g., trifluoromethyl vs. methylbenzyl groups) using:
- Enzyme inhibition assays (e.g., IC50 values from ) .
- Molecular docking to assess binding affinity differences.
- Control for substituent electronic effects (e.g., sulfur’s polarizability in thioethers vs. oxygen in ethers).
Q. How do substituents at position 7 influence reactivity and stability?
- Methodological Answer : shows that electron-withdrawing groups (e.g., nitro, bromo) at position 7 reduce nucleophilic substitution rates, while thioethers enhance stability compared to oxygen analogs . Key experiments:
- Kinetic studies under varying pH/temperature.
- Hammett plots to correlate substituent effects with reaction rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
